molecular formula C44H59N3 B14691140 Pyrrolidine, 1,1'-(delta,delta'-nitriloditetramethylene)bis(gamma-isobutyl-gamma-(1-naphthyl)- CAS No. 33310-57-5

Pyrrolidine, 1,1'-(delta,delta'-nitriloditetramethylene)bis(gamma-isobutyl-gamma-(1-naphthyl)-

Cat. No.: B14691140
CAS No.: 33310-57-5
M. Wt: 630.0 g/mol
InChI Key: RNIOMIKFOZKIOD-UHFFFAOYSA-N
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Description

Pyrrolidine, 1,1’-(delta,delta’-nitriloditetramethylene)bis(gamma-isobutyl-gamma-(1-naphthyl)- is a complex organic compound that features a pyrrolidine ring structure. Pyrrolidine itself is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at elevated temperatures and pressures . This reaction forms the pyrrolidine ring, which can then be further functionalized to introduce the desired substituents.

Industrial Production Methods

Industrial production of pyrrolidine derivatives often employs continuous flow reactors and fixed-bed catalysts to ensure high yields and purity. The reaction conditions are carefully controlled to optimize the conversion of starting materials and minimize by-products. Multistage purification processes, including extractive and azeotropic distillation, are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1,1’-(delta,delta’-nitriloditetramethylene)bis(gamma-isobutyl-gamma-(1-naphthyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Pyrrolidine, 1,1’-(delta,delta’-nitriloditetramethylene)bis(gamma-isobutyl-gamma-(1-naphthyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrrolidine, 1,1’-(delta,delta’-nitriloditetramethylene)bis(gamma-isobutyl-gamma-(1-naphthyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The presence of naphthyl and isobutyl groups enhances its binding affinity and selectivity for target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidine, 1,1’-(delta,delta’-nitriloditetramethylene)bis(gamma-isobutyl-gamma-(1-naphthyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of naphthyl and isobutyl groups enhances its potential for diverse applications in research and industry.

Properties

CAS No.

33310-57-5

Molecular Formula

C44H59N3

Molecular Weight

630.0 g/mol

IUPAC Name

4-methyl-N-[4-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentan-1-imine

InChI

InChI=1S/C44H59N3/c1-35(2)31-43(23-29-46-25-9-10-26-46,41-21-13-17-37-15-5-7-19-39(37)41)33-45-34-44(32-36(3)4,24-30-47-27-11-12-28-47)42-22-14-18-38-16-6-8-20-40(38)42/h5-8,13-22,33,35-36H,9-12,23-32,34H2,1-4H3

InChI Key

RNIOMIKFOZKIOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CCN1CCCC1)(CN=CC(CCN2CCCC2)(CC(C)C)C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65

Origin of Product

United States

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